3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C11H8N4S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H2,12,14,15) |
InChI Key |
ZOAKIZOLAZXDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=NSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline-3-carboxylic acid hydrazide with thiocarbonyldiimidazole, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility | Purity/Yield |
|---|---|---|---|
| N,3-Diphenyl-1,2,4-thiadiazol-5-amine | 173–175 | DMSO, Chloroform | 80% yield |
| 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | Not reported | Soluble in THF | 36% yield, 99.3% purity |
| 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | Not reported | Insoluble in water | 100% purity |
| This compound | Not reported | Likely DMSO-soluble | Not reported |
Notes:
Key Findings :
- Antifilarial Activity : Pyridinyl-substituted thiadiazoles demonstrate high potency against parasitic nematodes, attributed to interactions with parasite-specific enzymes .
- Anticancer Potential: Thiadiazoles with fluorophenyl-thiophene motifs show selectivity for breast cancer cells, likely due to kinase inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with cyclocondensation of isoquinolin-3-yl precursors with thiosemicarbazide derivatives under acidic or basic catalysis. Screen solvents (e.g., 1,4-dioxane, toluene) and bases (e.g., sodium acetate, pyridine) to optimize yield . Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent polarity effects. Monitor reaction progress via TLC and confirm purity with HPLC (>95%). Computational pre-screening (e.g., DFT calculations) can predict favorable reaction pathways, as demonstrated in ICReDD’s quantum chemical approaches .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the thiadiazole ring’s NH group (δ ~5.5 ppm) and isoquinoline aromatic protons (δ 7.5–9.0 ppm) .
- IR Spectroscopy : Identify N-H stretching (3300–3500 cm) and C=N/C-S vibrations (1600–1650 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in analogous triazole-amine structures .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 245).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation strategies are recommended?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs, leveraging the thiadiazole’s electron-deficient core for π-π stacking. Validate predictions with:
- Radioligand Binding Assays : Measure displacement of known ligands (e.g., -labeled inhibitors) .
- Functional Assays : Assess cAMP modulation or calcium flux in HEK293 cells transfected with target receptors .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability (e.g., RMSD < 2 Å) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate antimicrobial activity via broth microdilution (CLSI guidelines) and time-kill kinetics .
- Metabolomic Profiling : Use LC-MS to identify off-target effects (e.g., mitochondrial toxicity) in primary cell lines.
- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at C5) to isolate key pharmacophores, as shown in thiadiazole derivatives .
Q. How can reaction mechanisms for thiadiazole formation be elucidated under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation (e.g., thiosemicarbazones) via in situ FTIR.
- Isotopic Labeling : Use -labeled precursors to trace cyclization steps via -NMR .
- Computational Pathway Analysis : Compare activation energies for base-catalyzed vs. acid-catalyzed pathways using Gaussian09 .
Q. What methods enable the design of derivatives with enhanced solubility or metabolic stability?
- Methodological Answer :
- Prodrug Synthesis : Introduce phosphate or PEG groups at the NH position.
- LogP Optimization : Replace hydrophobic isoquinoline substituents with polar groups (e.g., -OH, -COOCH) and assess via shake-flask experiments .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., thiadiazole ring oxidation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for kinase inhibition?
- Methodological Answer :
- Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 1 mM) and control for enzyme lot variability.
- Counter-Screen Against Related Kinases : Rule out pan-assay interference (e.g., PAINS filters).
- Crystallographic Validation : Resolve co-crystal structures to confirm binding poses (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
